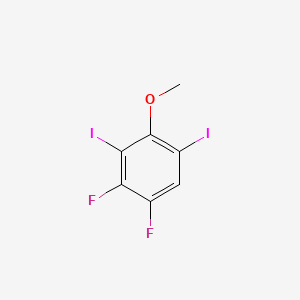

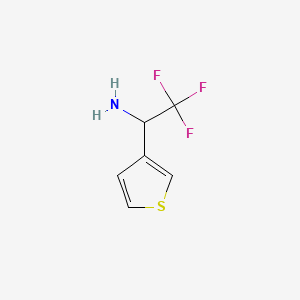

3',4,4'-Trifluorobiphenyl-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

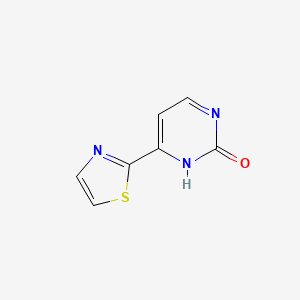

3,4,4'-Trifluorobiphenyl-3-amine, also known as TFBPA, is an organofluorine compound used in various scientific research applications. It is a colorless liquid with a boiling point of 145-146°C and a melting point of -17.5°C. TFBPA has a wide range of uses in organic synthesis, including its use as a catalyst, reagent, and ligand in various reaction mechanisms. It is also used in the synthesis of polymers, pharmaceuticals, and other organic compounds. TFBPA has been studied for its potential as a therapeutic agent and its ability to interact with various biological systems.

科学的研究の応用

Synthesis and Material Science

One significant application of compounds related to 3',4,4'-Trifluorobiphenyl-3-amine is in the field of organic synthesis, where they serve as building blocks for complex molecules. For example, the use of B(OCH2CF3)3 has been demonstrated as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines, facilitating the synthesis of amides with low levels of racemization (Lanigan et al., 2013). This method highlights the potential for trifluoromethyl groups in enhancing reactivity and selectivity in organic synthesis.

Similarly, the palladium-catalyzed trifluoromethylation of aryl chlorides has been optimized to append trifluoromethyl groups to a wide range of aryl substrates. This method facilitates the incorporation of the trifluoromethyl group, which is increasingly important in pharmaceutical and agrochemical compounds due to its electron-withdrawing properties and ability to influence molecular properties (Cho et al., 2010).

Polymer and Material Applications

In the realm of materials science, trifluorobiphenyl derivatives have found applications in the development of novel polymers and materials. For instance, hyperbranched polyimides synthesized from triamine monomers show promise in gas separation applications due to their unique structural properties and stability (Fang et al., 2000). These materials demonstrate the role of fluorinated amines in enhancing the performance and durability of polymeric materials.

Moreover, the design and synthesis of bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties for organic light-emitting diodes (OLEDs) showcase the versatility of trifluorobiphenyl derivatives in electronic applications. These materials enable efficient phosphorescent OLEDs through solution processing, indicating the impact of fluorinated compounds on the development of advanced optoelectronic devices (Ge et al., 2008).

Catalysis and Organic Transformations

In catalysis, compounds akin to 3',4,4'-Trifluorobiphenyl-3-amine play a crucial role. For example, simple, efficient catalyst systems have been developed for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems are significant for the functionalization of aromatic compounds, showcasing the utility of fluorinated amines in facilitating diverse organic transformations (Wolfe et al., 2000).

特性

IUPAC Name |

5-(3,4-difluorophenyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWSMHGXHXYRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4,4'-Trifluorobiphenyl-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

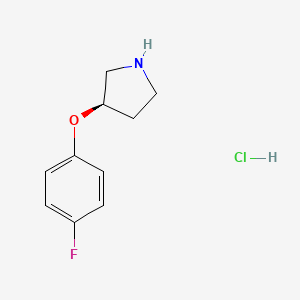

![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)

![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)